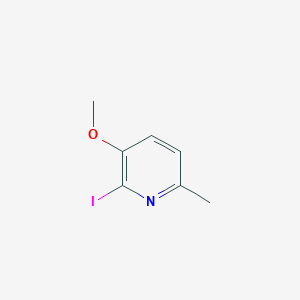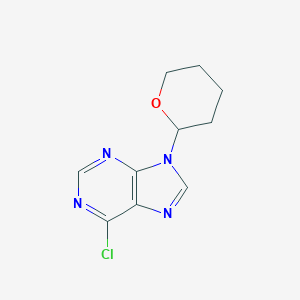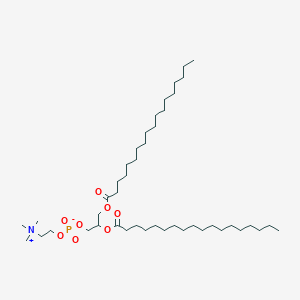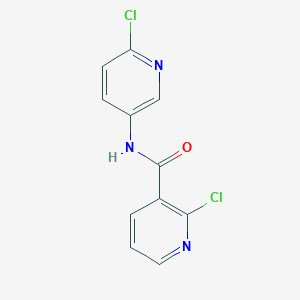![molecular formula C20H18O4 B179379 [4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate CAS No. 13082-48-9](/img/structure/B179379.png)
[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate
Descripción general
Descripción
The compound of interest, "[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate," is a complex molecule that appears to be related to various synthesized esters and enoates with potential biological activity. The synthesis of similar compounds has been reported in the literature, where they serve as intermediates for biologically active compounds, including ACE inhibitors , and have applications in the synthesis of natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves strategies such as the Friedel–Crafts acylation, which has been used to obtain various 4-arylbutanoates . Another method reported is the regioselective 2,4-dibromohydration of conjugated enynes, which leads to the formation of 2-(2,4-dibromobut-2-enoyl)benzoate, a key synthon for further chemical transformations . These methods highlight the versatility and creativity in synthetic organic chemistry to construct complex molecules with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the geometric configuration (E or Z isomers) and the identification of functional groups present in the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with similar structures have been found to participate in reactions with biological molecules. For instance, 4-oxo-4-phenylbut-2-enoates can react with CoA in situ to form potent inhibitors of the MenB enzyme from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . This reactivity is significant for the development of novel therapeutic agents against bacterial infections.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their molecular structure. Theoretical studies using density functional theory (DFT) have been conducted to investigate the global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties . These studies provide insights into the stability and reactivity of the compounds, which are essential for predicting their behavior in biological systems and their potential as drug candidates.
Safety And Hazards
Direcciones Futuras
The potential applications of this compound in various fields such as medicine, biochemistry, and material science are being extensively studied. It has been shown to exhibit anti-inflammatory and anti-cancer properties and has also been shown to possess antibacterial properties, making it a potential candidate for the development of new antibiotics1.
Please note that this information is based on the available resources and there might be additional information in the scientific literature that is not covered here.
Propiedades
IUPAC Name |
[4-[4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13(2)19(21)23-17-9-5-15(6-10-17)16-7-11-18(12-8-16)24-20(22)14(3)4/h5-12H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJQICZTQZLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34447-22-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[1,1′-biphenyl]-4,4′-diyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34447-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401347225 | |
| Record name | [4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate) | |
CAS RN |
13082-48-9 | |
| Record name | [4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Biphenyl dimethacrylat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



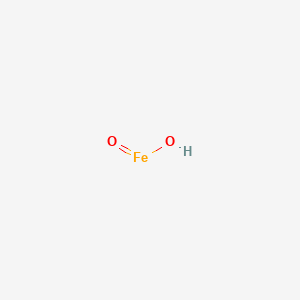
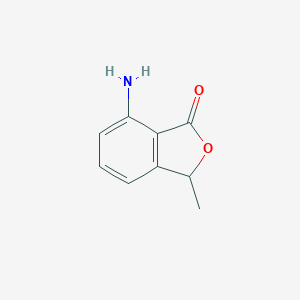
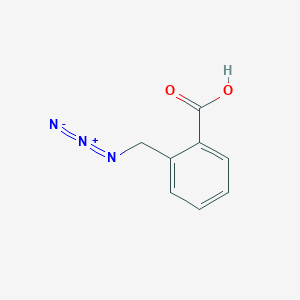
![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)
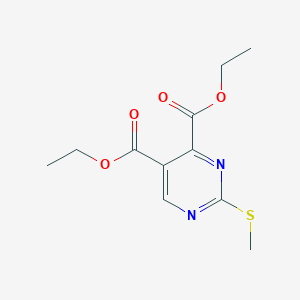
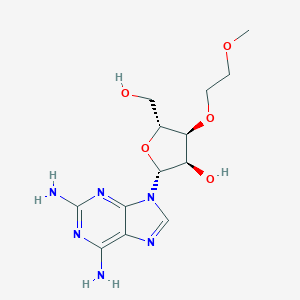

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
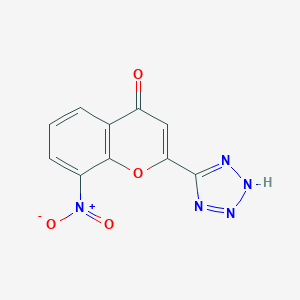
![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)
